molecular formula C15H19N7O2 B5322511 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide

Cat. No. B5322511
M. Wt: 329.36 g/mol
InChI Key: RNTOJTZNOVZPPM-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, also known as MP-A08, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration.

Mechanism of Action

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide inhibits the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity. This inhibition leads to a decrease in cell proliferation, survival, and migration, which ultimately leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound has been shown to inhibit tumor growth in several preclinical models, including lung cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine. This compound has been shown to have minimal toxicity in preclinical models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have minimal toxicity in preclinical models. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. It also has a short half-life in vivo, which can limit its efficacy in certain animal models.

Future Directions

There are several future directions for the development of N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide. One potential direction is the development of new analogs with improved potency and selectivity. Another potential direction is the development of combination therapies that include this compound and other chemotherapeutic agents. Additionally, the use of this compound in combination with immunotherapies is an area of active research. Finally, the development of new delivery methods that can improve the pharmacokinetics and efficacy of this compound is an important area of future research.

Synthesis Methods

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide can be synthesized using a multi-step process involving the reaction of several intermediates. The first step involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethyl morpholine to form the corresponding amide intermediate. The amide intermediate is then reacted with 4-amino-6-chloro-pyrimidine to form the final product, this compound.

Scientific Research Applications

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including c-Met, Axl, and Ron, which are involved in various cellular processes such as cell proliferation, survival, and migration. This compound has been shown to inhibit tumor growth in several preclinical models, including lung cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine.

properties

IUPAC Name

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c23-15(12-10-16-1-2-17-12)19-4-3-18-13-9-14(21-11-20-13)22-5-7-24-8-6-22/h1-2,9-11H,3-8H2,(H,19,23)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTOJTZNOVZPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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